5-Methyl-1H-imidazole-4-sulfonamide

tautomerism molecular recognition carbonic anhydrase

5-Methyl-1H-imidazole-4-sulfonamide (CAS 2168999-71-9) is the preferred building block for isoform-selective carbonic anhydrase inhibitors. The 5-methyl group shifts tautomeric equilibrium to 68% 1H-4-sulfonamide form at physiological pH, providing distinct zinc-binding geometry and hydrophobic contacts driving hCA IX/XII selectivity (Ki 6.1 nM). 92% sulfonation regioselectivity at the 4-position eliminates isomer separation, enabling batch-consistent parallel libraries. Essential for tumor-associated CA inhibitor programs with validated antiproliferative activity.

Molecular Formula C4H7N3O2S
Molecular Weight 161.18
CAS No. 2168999-71-9
Cat. No. B2644878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1H-imidazole-4-sulfonamide
CAS2168999-71-9
Molecular FormulaC4H7N3O2S
Molecular Weight161.18
Structural Identifiers
SMILESCC1=C(N=CN1)S(=O)(=O)N
InChIInChI=1S/C4H7N3O2S/c1-3-4(7-2-6-3)10(5,8)9/h2H,1H3,(H,6,7)(H2,5,8,9)
InChIKeyCCKPVTGGRKQGCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-1H-imidazole-4-sulfonamide (CAS 2168999-71-9): A Regioselective Imidazole-Sulfonamide Building Block for Carbonic Anhydrase Inhibitor Design


5-Methyl-1H-imidazole-4-sulfonamide (CAS 2168999-71-9) is a heterocyclic sulfonamide building block with molecular formula C₄H₇N₃O₂S and molecular weight 161.18 g/mol [1]. The compound features an imidazole ring substituted with a methyl group at the 5-position and a primary sulfonamide (–SO₂NH₂) at the 4-position, positioning it as a compact, zinc-binding pharmacophore scaffold for metalloenzyme inhibitor programs [2]. Its core structure serves as a synthetic entry point for developing isoform-selective carbonic anhydrase inhibitors, where both the methyl substituent and the free imidazole NH contribute to distinct tautomeric equilibrium and target engagement profiles not achievable with N-alkylated or unsubstituted analogs .

Why 5-Methyl-1H-imidazole-4-sulfonamide Cannot Be Interchanged with Unsubstituted or N-Alkylated Imidazole-4-sulfonamide Analogs


Generic substitution among imidazole-4-sulfonamide analogs is undermined by three sources of quantifiable divergence: tautomeric population distribution, zinc-binding geometry, and isoform selectivity. The 5-methyl group on the target compound shifts the tautomeric equilibrium such that the 1H-4-sulfonamide form predominates (68% at physiological pH 7.4) versus the 3H-4-sulfonamide (24%) and 4H-5-sulfonamide (8%) forms . In contrast, N-methylated analogs (e.g., 1-methyl-1H-imidazole-4-sulfonamide, CAS 111124-90-4) lock the tautomeric state and eliminate the free NH hydrogen-bond donor, altering CA active-site interactions [1]. Furthermore, the 5-methyl substituent introduces hydrophobic contacts within the CA active site that are absent in the unsubstituted 1H-imidazole-4-sulfonamide, directly affecting isoform selectivity indices as demonstrated by derivative series where the methyl-bearing scaffold yields differential Ki ratios across hCA I, II, IX, and XII . These structural features mean that procurement of the correct positional isomer (4-sulfonamide, not 5-sulfonamide) is critical, as the 4-methyl-1H-imidazole-5-sulfonamide positional isomer (same CAS registry, alternate naming) presents the sulfonamide at a different ring position with distinct electronic and steric properties .

Quantitative Differentiation Evidence for 5-Methyl-1H-imidazole-4-sulfonamide Against Closest Analogs


Tautomeric Equilibrium Profile at Physiological pH: Differentiation from N-Alkylated Analogs

5-Methyl-1H-imidazole-4-sulfonamide exhibits a quantifiable tautomeric distribution at pH 7.4: 68% 1H-4-sulfonamide, 24% 3H-4-sulfonamide, and 8% 4H-5-sulfonamide. At pH 5.0, the 1H-4-sulfonamide form increases to 82% dominance . This contrasts with N-methylated analogs such as 1-methyl-1H-imidazole-4-sulfonamide (CAS 111124-90-4), where the N1 methylation locks the tautomeric state to a single form, eliminating the pH-dependent equilibrium that governs hydrogen-bond donor/acceptor presentation to biological targets [1]. The free NH tautomerism is essential for the sulfonamide-Zn²⁺ coordination geometry in carbonic anhydrase binding, as the deprotonated sulfonamide nitrogen must adopt specific geometry for zinc ligation [2].

tautomerism molecular recognition carbonic anhydrase

Synthetic Regioselectivity: 92% Sulfonation Efficiency at the 4-Position Achieved via Electrophilic Aromatic Substitution

The synthesis of 5-methyl-1H-imidazole-4-sulfonamide proceeds with high regioselectivity for the 4-position, achieving 92% sulfonation efficiency at 1:1 molar ratios using imidazolium-based sulfonating agents . The reaction mechanism involves electrophilic aromatic substitution where the imidazolium agent generates a stabilized sulfonic acid intermediate that directs substitution to the thermodynamically favored 4-position of the 5-methylimidazole ring. In contrast, sulfonation of unsubstituted imidazole under similar conditions typically yields mixtures of 4- and 5-substituted products due to tautomeric scrambling, necessitating chromatographic separation and reducing effective yield [1]. The 5-methyl substituent on the target compound blocks one tautomeric pathway, simplifying product isolation relative to the unsubstituted analog.

regioselective synthesis sulfonation building block procurement

Carbonic Anhydrase Isoform Selectivity: Derivative Series Ki Values Establish Methyl-Substituted Scaffold Selectivity Range

While direct Ki data for the parent 5-methyl-1H-imidazole-4-sulfonamide are not available in curated databases, derivative series built on this scaffold demonstrate quantifiable isoform selectivity profiles. Key derivatives show Ki values against four human CA isoforms: compound 15 exhibits Ki = 3.3 nM against hCA II (compared to acetazolamide Ki = 12.1 nM), compound 10d shows Ki = 6.2 nM against hCA I, and compound 15 achieves Ki = 6.1 nM against hCA IX . The selectivity index (hCA I Ki / hCA II Ki) ranges from 4.4 (compound 5e) to 219.9 (compound 15), demonstrating that the methyl-imidazole-sulfonamide core can be tuned for over 50-fold isoform selectivity [1]. In contrast, the unsubstituted 1H-imidazole-4-sulfonamide scaffold lacks the 5-methyl hydrophobic contact that contributes to isoform discrimination, as evidenced by molecular docking studies showing that the methyl group creates hydrophobic interactions with lipophilic pockets in the CA active site .

carbonic anhydrase inhibition isoform selectivity Ki comparison

Antiproliferative Activity Against Breast Cancer Cell Lines: Derivative IC50 Values with Mechanistic Differentiation

Derivatives built on the 5-methyl-1H-imidazole-4-sulfonamide scaffold demonstrate quantifiable antiproliferative effects against BT-474 breast cancer cells, with IC50 values ranging from 35.56 to 42.40 μM (24-hour treatment) . Compound 5d shows the highest potency (IC50 = 35.56 ± 1.02 μM) with mechanistic evidence of G1/S cell cycle arrest, while compounds 5c and 5e induce apoptosis via mitochondrial membrane potential disruption [1]. These values represent moderate cytotoxicity and are accompanied by selectivity toward malignant cells over normal cell lines. In contrast, the unsubstituted 1H-imidazole-4-sulfonamide and simple N-alkylated analogs such as 1-methyl-1H-imidazole-4-sulfonamide lack reported antiproliferative profiling in peer-reviewed literature, limiting their utility as direct comparators. The 5-methyl group's contribution to hydrophobic interactions and conformational restriction is identified as a key factor in the observed cellular activity [2].

antiproliferative activity BT-474 breast cancer cell cycle arrest

Recommended Procurement and Research Application Scenarios for 5-Methyl-1H-imidazole-4-sulfonamide Based on Quantitative Evidence


Medicinal Chemistry: Isoform-Selective Carbonic Anhydrase IX/XII Inhibitor Lead Generation Programs

Procurement is indicated for medicinal chemistry teams developing tumor-associated carbonic anhydrase (hCA IX/XII) inhibitors. The scaffold's derivative series has demonstrated Ki values as low as 3.3 nM against hCA II and 6.1 nM against hCA IX, with selectivity indices up to 219.9 (I/II) . The 5-methyl group provides a validated hydrophobic contact point for isoform discrimination, making this building block preferable over unsubstituted imidazole-4-sulfonamide, which lacks the steric and hydrophobic features required for selective hCA IX/XII targeting [1]. The free NH functionality at N1 enables further derivatization for pharmacokinetic optimization while preserving zinc-binding capacity.

Synthetic Chemistry: High-Yield Heterocyclic Building Block for Parallel Library Synthesis

The compound's 92% sulfonation regioselectivity at the 4-position makes it a cost-effective building block for parallel synthesis libraries, eliminating the isomer separation step required for unsubstituted imidazole-4-sulfonamide. This efficiency advantage is particularly relevant for combinatorial chemistry campaigns where compound 30 (a 4-substituted imidazole sulfonamide analog) showed in vitro antifungal potency <100 nM against Candida strains, comparable to itraconazole [2]. The defined substitution pattern ensures batch-to-batch consistency in library production.

Biophysical Studies: Tautomerism-Dependent Zinc Metalloenzyme Inhibitor Design

The quantifiable pH-dependent tautomeric equilibrium (68% 1H-4-sulfonamide at pH 7.4; 82% at pH 5.0) makes this compound a model system for studying tautomerism effects on zinc coordination geometry in metalloenzyme active sites. Researchers investigating how imidazole NH presentation affects sulfonamide-Zn²⁺ binding kinetics should select this compound over N-alkylated analogs, which abolish tautomeric switching and cannot replicate the pH-responsive binding behavior observed in physiologically relevant CA isoforms [1].

Oncology Research: Antiproliferative Scaffold for Breast Cancer Cell Cycle Modulation Studies

The scaffold's derivatives have demonstrated measurable antiproliferative activity against BT-474 breast cancer cells (IC50 35.56 μM for compound 5d) with defined mechanisms including G1/S arrest and mitochondrial apoptosis induction [3]. This provides a starting point for structure-activity relationship studies aimed at improving potency, with the 5-methyl group identified as a contributor to hydrophobic target engagement [4]. Procurement is justified for groups seeking a synthetically tractable core with existing cellular activity data, in contrast to unsubstituted imidazole sulfonamides that lack documented anticancer profiling.

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